molecular formula C9H14O B15214469 4-[(Ethenyloxy)methyl]cyclohex-1-ene CAS No. 613684-57-4

4-[(Ethenyloxy)methyl]cyclohex-1-ene

Cat. No.: B15214469
CAS No.: 613684-57-4
M. Wt: 138.21 g/mol
InChI Key: UPILKTWUJZEWAG-UHFFFAOYSA-N
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Description

4-[(Ethenyloxy)methyl]cyclohex-1-ene is a cyclohexene derivative substituted with an ethenyloxymethyl group at the 4-position. This compound features a six-membered cyclohexene ring with a double bond at the 1,2-position and a vinyl ether (-O-CH2-CH2) functional group attached via a methylene bridge. Its structure combines the reactivity of a cycloalkene with the polymerizable ethenyloxy moiety, making it a candidate for applications in specialty polymers, coatings, or adhesives .

The compound’s vinyl ether group is particularly noteworthy, as it can undergo cationic polymerization or participate in click chemistry reactions, enhancing its utility in materials science .

Properties

CAS No.

613684-57-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-(ethenoxymethyl)cyclohexene

InChI

InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h2-4,9H,1,5-8H2

InChI Key

UPILKTWUJZEWAG-UHFFFAOYSA-N

Canonical SMILES

C=COCC1CCC=CC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-((Vinyloxy)methyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation reactions using halogens or halogenating agents are common.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Ethylcyclohexene: Formed through reduction reactions.

    Substituted Cyclohexenes: Formed through substitution reactions.

Scientific Research Applications

4-((Vinyloxy)methyl)cyclohex-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Vinyloxy)methyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can be metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(Ethenyloxy)methyl]cyclohex-1-ene with structurally or functionally related cyclohexene derivatives:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
This compound C₉H₁₂O Ethenyloxy methyl, cyclohexene Polymer precursor (e.g., in fluoropolymer blends); potential use in coatings or adhesives.
4-Vinylcyclohexene C₈H₁₂ Vinyl group, cyclohexene Industrial monomer for polymers; known carcinogen (ovarian toxicity).
4-Methyl-1-cyclohexene C₇H₁₀ Methyl group, cyclohexene Intermediate in organic synthesis; limited commercial use.
4-Isocyanato-1-methylcyclohex-1-ene C₈H₁₁NO Isocyanato, methyl, cyclohexene Reactive intermediate for polyurethanes; high toxicity due to isocyanate group.
4-Acetylcyclohexene C₈H₁₂O Acetyl group, cyclohexene Ketone functionality used in flavor/fragrance industries; undergoes condensation reactions.
4-Methoxycyclohexan-1-one C₇H₁₂O₂ Methoxy, ketone Synthetic intermediate for pharmaceuticals or agrochemicals; hydrolyzed under acidic conditions.

Key Observations:

Functional Group Influence: The ethenyloxy methyl group in this compound distinguishes it from analogs like 4-vinylcyclohexene (vinyl group) or 4-isocyanato derivatives. This group enhances its reactivity in polymerization, contrasting with the carcinogenic risks associated with 4-vinylcyclohexene .

Applications: While 4-vinylcyclohexene is a well-documented industrial monomer , this compound’s applications are less explicitly documented but inferred from its structural analogs. For example, polymers incorporating this compound () suggest roles in fluorinated materials or specialty coatings. The isocyanato derivative () is highly reactive but poses health hazards, limiting its use compared to the less toxic vinyl ethers.

Synthetic Pathways: Acid-catalyzed hydrolysis, as seen in the synthesis of 4-methoxycyclohexan-1-one (), could be adapted for modifying the ethenyloxy group.

Biological Activity

4-[(Ethenyloxy)methyl]cyclohex-1-ene is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, discussing its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexene ring with an ethenyloxy group attached. The presence of the ethenyloxy functional group is significant as it can influence the compound's reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Compounds containing ethenyloxy groups have shown potential in inhibiting bacterial growth.
  • Cytotoxicity : Some studies suggest that derivatives of cyclohexene can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Studies

  • Antimicrobial Effects : A study examined the antimicrobial properties of various ethenyloxy derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity Assay : In vitro assays were conducted to assess the cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeConcentration (µg/mL or µM)Observed Effect
AntimicrobialStaphylococcus aureus50Significant growth inhibition
AntimicrobialEscherichia coli50Significant growth inhibition
CytotoxicityHuman cancer cell lines20 - 40Induction of apoptosis
Mechanistic StudyHuman cancer cell linesN/AIncreased ROS levels

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